

Measuring C-Peptide 1 in Rat Plasma: An Application Note and Comprehensive Protocol

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Compound of Interest

Compound Name: C-Peptide 1 (rat)

Cat. No.: B3028951

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Introduction

Connecting peptide (C-peptide) is a 31-amino acid polypeptide that is cleaved from proinsulin during its conversion to insulin in the pancreatic β -cells.[1][2] For every molecule of insulin produced, one molecule of C-peptide is released into the bloodstream.[1][3] Due to its longer half-life in circulation compared to insulin, C-peptide is considered a more stable and reliable marker of endogenous insulin secretion and β -cell function.[4] In rodents, including rats, there are two distinct, non-allelic proinsulin genes, leading to the production of two C-peptide isoforms, C-peptide 1 and C-peptide 2. This document provides a detailed protocol for the quantitative measurement of C-peptide 1 in rat plasma using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA), a widely used and robust method for this application.

Principle of the Assay

The most common method for measuring C-peptide 1 in rat plasma is the sandwich ELISA. This immunoassay utilizes two specific antibodies that bind to different epitopes on the C-peptide 1 molecule. One antibody is pre-coated onto the wells of a microplate to capture the C-peptide from the sample. A second, detection antibody, which is typically biotinylated, binds to a different site on the captured C-peptide. An enzyme-conjugated streptavidin (commonly horseradish peroxidase or HRP) is then added, which binds to the biotinylated detection antibody. Finally, a substrate solution is introduced, which is converted by the enzyme into a

colored product. The intensity of the color is directly proportional to the concentration of C-peptide 1 in the sample and is measured using a microplate reader.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of commercially available rat C-peptide ELISA kits, providing an easy comparison for researchers to select the most suitable kit for their experimental needs.

| Parameter | Vendor A (e.g., Mercodia) | Vendor B (e.g., ALPCO) | Vendor C (e.g., Crystal Chem) | Vendor D (e.g., Sigma-Aldrich) |
|---------------------|---|------------------------------|------------------------------------|-----------------------------------|
| Assay Range | 100 - 4000 pmol/L | 50 - 4500 pM | 0.1 - 6.4 ng/mL | 25 - 1600 pM |
| Sensitivity | ≤100 pmol/L | 10.8 pM | Not Specified | 15 pM |
| Sample Volume | 10 µL | 10 µL | 5 µL | 20 µL |
| Sample Type | Serum, EDTA plasma, Cell culture medium | Serum | Serum, Plasma, and other fluids | Serum, Plasma (K3EDTA) |
| Incubation Time | 1h + 1h + 15 min | 2 hours + 15 minutes | Not Specified | Not Specified |
| Detection Method | Absorbance (Colorimetric) | Absorbance (Colorimetric) | Not Specified | Colorimetric |

Experimental Protocols

This section provides a detailed, generalized protocol for the measurement of C-peptide 1 in rat plasma using a sandwich ELISA kit. Note: It is crucial to refer to the specific manual of the chosen ELISA kit, as reagents and procedures may vary between manufacturers.

I. Materials and Reagents

- Rat C-peptide 1 ELISA Kit (containing pre-coated 96-well microplate, standards, detection antibody, wash buffer, substrate, and stop solution)

- Rat plasma samples
- Deionized or distilled water
- Precision pipettes and tips
- Microplate reader capable of measuring absorbance at 450 nm
- Automated plate washer or squirt bottle
- 37°C incubator
- Vortex mixer
- Absorbent paper

II. Sample Collection and Preparation

- **Plasma Collection:** Collect whole blood from rats into tubes containing an anticoagulant such as EDTA or heparin. EDTA is often recommended.
- **Centrifugation:** Within 30 minutes of collection, centrifuge the blood samples at 1,000-2,000 x g for 15 minutes at 4°C.
- **Plasma Separation:** Carefully aspirate the supernatant (plasma) without disturbing the cell pellet and transfer it to a clean, labeled polypropylene tube.
- **Storage:** Assay freshly prepared plasma immediately. For later use, aliquot the plasma and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

III. Reagent Preparation

- **Bring to Room Temperature:** Allow all kit reagents and samples to equilibrate to room temperature before use.
- **Wash Buffer:** If provided as a concentrate, dilute the wash buffer to 1X with deionized or distilled water as per the kit instructions.

- **Standard Preparation:** Reconstitute the lyophilized C-peptide standard with the provided diluent to create a stock solution. Perform serial dilutions of the stock solution to generate a standard curve, typically ranging from a high concentration down to 0 pg/mL or pmol/L, as specified in the kit manual.

IV. Assay Procedure

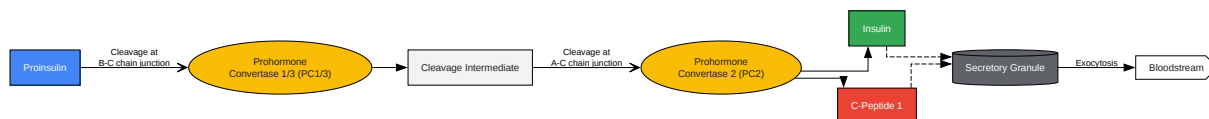
- **Add Standards and Samples:** Pipette 50-100 μ L (as per kit instructions) of each standard, blank (diluent only), and plasma sample into the appropriate wells of the pre-coated microplate. It is recommended to run all samples and standards in duplicate.
- **Add Detection Antibody:** Add the specified volume of biotinylated detection antibody to each well.
- **First Incubation:** Cover the plate and incubate at 37°C for 1-2 hours, as per the kit's protocol.
- **Washing:** Aspirate the contents of each well and wash the plate 3-5 times with 1X wash buffer. After the final wash, invert the plate and blot it dry on absorbent paper.
- **Add HRP-Streptavidin:** Add the enzyme conjugate (e.g., HRP-Streptavidin) to each well.
- **Second Incubation:** Cover the plate and incubate at 37°C for 30-60 minutes.
- **Washing:** Repeat the washing step as described in step 4.
- **Add Substrate:** Add the TMB substrate solution to each well.
- **Third Incubation:** Cover the plate and incubate at room temperature or 37°C (as specified) in the dark for 15-30 minutes, allowing for color development.
- **Stop Reaction:** Add the stop solution to each well. This will change the color of the solution, typically from blue to yellow.
- **Read Absorbance:** Immediately measure the optical density (OD) of each well at 450 nm using a microplate reader.

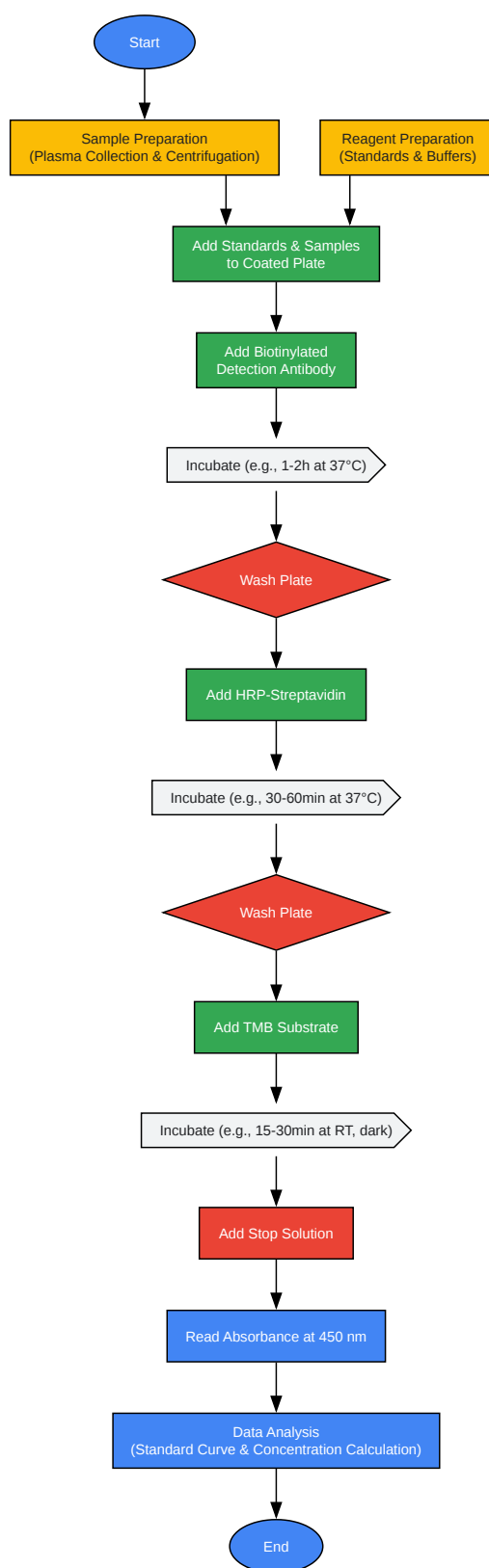
V. Data Analysis

- **Standard Curve:** Average the duplicate OD readings for each standard, blank, and sample. Subtract the average blank OD from all other readings.
- **Plot the corrected OD values for the standards against their known concentrations to generate a standard curve.** A four-parameter logistic (4-PL) curve fit is often recommended.
- **Calculate Concentrations:** Use the standard curve to determine the concentration of C-peptide 1 in each plasma sample.
- **Dilution Factor:** If samples were diluted, multiply the calculated concentration by the dilution factor to obtain the final concentration.

Visualizations

Signaling Pathway





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